molecular formula C7H5FO3 B1269127 4-Fluoro-3-hydroxybenzoic acid CAS No. 51446-31-2

4-Fluoro-3-hydroxybenzoic acid

Cat. No. B1269127
M. Wt: 156.11 g/mol
InChI Key: QATKOZUHTGAWMG-UHFFFAOYSA-N
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Patent
US08530490B2

Procedure details

4-Fluoro-3-hydroxybenzoic acid (15.0 g) was dissolved in DMF (200 mL). To the solution, (chloromethyl)cyclopropane (18.0 mL), potassium carbonate (29.2 g), and potassium iodide (1.6 g) were added, and the mixture was stirred at 90° C. for 6 hours. The reaction mixture was cooled to room temperature, water (120 mL) was then added thereto, and the resultant mixture was then extracted with toluene (120 mL). The organic layer was washed with brine (100 mL), dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The residue was dissolved in toluene (65 mL). To the solution, a solution of diisobutylaluminum hydride in hexane (hereinafter, referred to as DIBAL) (1.0 M, 130 mL) was added dropwise at 0° C., and the reaction mixture was stirred at 0° C. for 2 hours. To the reaction mixture, water (10 mL) and an aqueous sodium hydroxide solution (1.0 M, 10 mL) were gradually added. The resultant precipitate was removed by filtration and washed with ethyl acetate (100 mL×5). Then, the combined filtrate was concentrated under reduced pressure. To the residue, water (100 mL) was added, and the resultant mixture was then extracted with ethyl acetate (150 mL). The organic layer was washed with brine (50 mL), dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography (40% ethyl acetate/hexane). The obtained compound was dissolved in THF (75 mL). To the solution, diphenylphosphoryl azide (12.9 mL) and 1,8-diazabicyclo[5.4.0]-7-undecene (hereinafter, referred to as DBU) (9.4 mL) were added dropwise at room temperature, and the mixture was stirred at room temperature for 1 hour. To the reaction mixture, brine (100 mL) was added, and the aqueous layer was extracted with ethyl acetate (100 mL×2). The organic layer was washed with brine (100 mL), then dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (20% ethyl acetate/hexane). The obtained compound was dissolved in THF (80 mL). To the solution, a solution of LAH in THF (2.4 M, 40 mL) was gradually added dropwise at 0° C., and the mixture was stirred at 0° C. for 1 hour. To the reaction mixture, water (5.0 mL) and aqueous sodium hydroxide solution (1.0 M, 5.0 mL) were gradually added dropwise at 0° C. The resultant precipitate was removed by filtration and washed with 10% methanol/THF (200 mL). Then, the combined filtrate was concentrated under reduced pressure. To the residue, brine (100 mL) was added, and the resultant mixture was then extracted with ethyl acetate (150 mL). The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the title compound (10.5 g) as a crude product.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
29.2 g
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=O)=[CH:4][C:3]=1[OH:11].Cl[CH2:13][CH:14]1[CH2:16][CH2:15]1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+].C[N:26](C=O)C>O>[CH:16]1([CH2:15][O:11][C:3]2[CH:4]=[C:5]([CH2:6][NH2:26])[CH:9]=[CH:10][C:2]=2[F:1])[CH2:14][CH2:13]1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC1=C(C=C(C(=O)O)C=C1)O
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
ClCC1CC1
Name
Quantity
29.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.6 g
Type
reactant
Smiles
[I-].[K+]
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the resultant mixture was then extracted with toluene (120 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in toluene (65 mL)
ADDITION
Type
ADDITION
Details
was added dropwise at 0° C.
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 0° C. for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
To the reaction mixture, water (10 mL) and an aqueous sodium hydroxide solution (1.0 M, 10 mL) were gradually added
CUSTOM
Type
CUSTOM
Details
The resultant precipitate was removed by filtration
WASH
Type
WASH
Details
washed with ethyl acetate (100 mL×5)
CONCENTRATION
Type
CONCENTRATION
Details
Then, the combined filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue, water (100 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the resultant mixture was then extracted with ethyl acetate (150 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (40% ethyl acetate/hexane)
DISSOLUTION
Type
DISSOLUTION
Details
The obtained compound was dissolved in THF (75 mL)
ADDITION
Type
ADDITION
Details
were added dropwise at room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
To the reaction mixture, brine (100 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (100 mL×2)
WASH
Type
WASH
Details
The organic layer was washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (20% ethyl acetate/hexane)
DISSOLUTION
Type
DISSOLUTION
Details
The obtained compound was dissolved in THF (80 mL)
ADDITION
Type
ADDITION
Details
To the solution, a solution of LAH in THF (2.4 M, 40 mL) was gradually added dropwise at 0° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
To the reaction mixture, water (5.0 mL) and aqueous sodium hydroxide solution (1.0 M, 5.0 mL) were gradually added dropwise at 0° C
CUSTOM
Type
CUSTOM
Details
The resultant precipitate was removed by filtration
WASH
Type
WASH
Details
washed with 10% methanol/THF (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Then, the combined filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue, brine (100 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the resultant mixture was then extracted with ethyl acetate (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1(CC1)COC=1C=C(C=CC1F)CN
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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